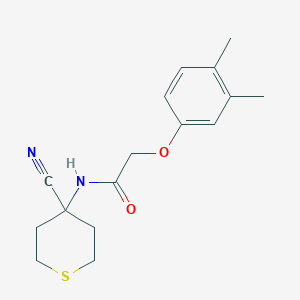
N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. This compound has gained significant attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.
Mechanism of Action
N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways of B cells and other immune cells. By inhibiting BTK, this compound blocks the activation of B cells and the production of cytokines, which are involved in the pathogenesis of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
In addition to its therapeutic effects, this compound has been shown to have several biochemical and physiological effects. This compound has been found to inhibit the proliferation and survival of cancer cells, as well as the activation and differentiation of immune cells. This compound has also been shown to reduce the production of inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide is its high selectivity for BTK, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, including rapid absorption and distribution in the body. However, one limitation of this compound is its potential toxicity, which requires careful dose optimization and monitoring in preclinical and clinical studies.
Future Directions
There are several future directions for the research and development of N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of this compound in combination with other therapeutic agents, such as chemotherapy and immunotherapy. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in preclinical and clinical settings.
Synthesis Methods
The synthesis of N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide involves several steps, starting with the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form 3,4-dimethylphenyl chloroacetate. This intermediate is then reacted with potassium thioacetate to produce 3,4-dimethylphenyl thioacetate, which is further reacted with potassium cyanide to form the cyanothioester intermediate. Finally, this intermediate is reacted with ethyl chloroacetate to produce this compound.
Scientific Research Applications
N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, this compound has shown significant antitumor activity against various types of cancer, including lymphoma, leukemia, and multiple myeloma. This compound has also demonstrated efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
properties
IUPAC Name |
N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-12-3-4-14(9-13(12)2)20-10-15(19)18-16(11-17)5-7-21-8-6-16/h3-4,9H,5-8,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWXXNOQDBFPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2(CCSCC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorobenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2862672.png)
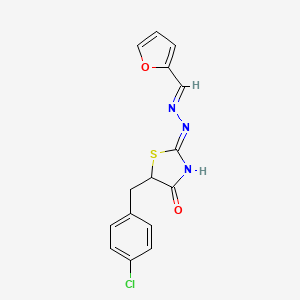

![5-Phenyl-2-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2862680.png)
![N-(2,5-Difluorophenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxamide](/img/structure/B2862683.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2862685.png)

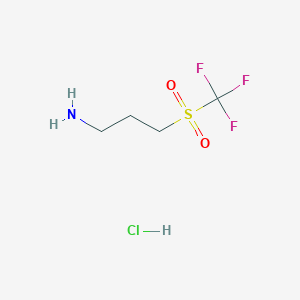
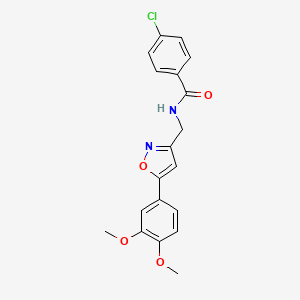

![diethyl 2-(5-nitrofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2862690.png)
![2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid](/img/structure/B2862692.png)
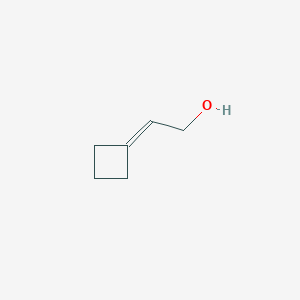
![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2862694.png)